Phenol, p-(1-butyl-4-imidazolyl)-, hydrochloride
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Overview
Description
Phenol, p-(1-butyl-4-imidazolyl)-, hydrochloride is a chemical compound that belongs to the class of phenols and imidazoles. This compound is characterized by the presence of a phenol group substituted with a 1-butyl-4-imidazolyl moiety, and it is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, p-(1-butyl-4-imidazolyl)-, hydrochloride typically involves the reaction of 4-imidazolecarboxaldehyde with butylamine to form the intermediate 1-butyl-4-imidazole. This intermediate is then reacted with phenol in the presence of a suitable catalyst to yield the desired product. The reaction conditions often include controlled temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors with precise control over reaction parameters. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
Phenol, p-(1-butyl-4-imidazolyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
Phenol, p-(1-butyl-4-imidazolyl)-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Phenol, p-(1-butyl-4-imidazolyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the imidazole ring can coordinate with metal ions or participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Phenol, p-(1-methyl-4-imidazolyl)-, hydrochloride
- Phenol, p-(1-ethyl-4-imidazolyl)-, hydrochloride
- Phenol, p-(1-propyl-4-imidazolyl)-, hydrochloride
Uniqueness
Phenol, p-(1-butyl-4-imidazolyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The butyl group enhances its lipophilicity, making it more suitable for certain applications compared to its methyl, ethyl, or propyl analogs.
Properties
CAS No. |
40405-72-9 |
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Molecular Formula |
C13H17ClN2O |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
4-(1-butylimidazol-4-yl)phenol;hydrochloride |
InChI |
InChI=1S/C13H16N2O.ClH/c1-2-3-8-15-9-13(14-10-15)11-4-6-12(16)7-5-11;/h4-7,9-10,16H,2-3,8H2,1H3;1H |
InChI Key |
LEPFSCBOEUIILE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(N=C1)C2=CC=C(C=C2)O.Cl |
Origin of Product |
United States |
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